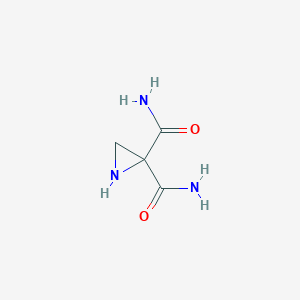![molecular formula C14H18N2O3 B14423252 2-Hydroxy-3-[(1H-indol-4-yl)oxy]-N-(propan-2-yl)propanamide CAS No. 84126-85-2](/img/structure/B14423252.png)
2-Hydroxy-3-[(1H-indol-4-yl)oxy]-N-(propan-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-3-[(1H-indol-4-yl)oxy]-N-(propan-2-yl)propanamide is a compound that features an indole moiety, which is a significant structure in medicinal chemistry due to its presence in various bioactive molecules. This compound is of interest due to its potential biological activities and applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-[(1H-indol-4-yl)oxy]-N-(propan-2-yl)propanamide typically involves the reaction of an indole derivative with a suitable amide precursor. One common method involves the reaction of 4-hydroxyindole with isopropylamine and a suitable acylating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained at around 0-5°C to ensure the stability of the reactants and products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-3-[(1H-indol-4-yl)oxy]-N-(propan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring, facilitated by reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated indole derivatives.
Aplicaciones Científicas De Investigación
2-Hydroxy-3-[(1H-indol-4-yl)oxy]-N-(propan-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-3-[(1H-indol-4-yl)oxy]-N-(propan-2-yl)propanamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, the compound can interact with DNA and proteins, influencing cellular processes and pathways .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
Tryptamine: A biogenic amine with an indole structure.
Serotonin: A neurotransmitter derived from tryptophan with an indole moiety.
Uniqueness
2-Hydroxy-3-[(1H-indol-4-yl)oxy]-N-(propan-2-yl)propanamide is unique due to its specific substitution pattern on the indole ring and the presence of the hydroxy and amide functional groups. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other indole derivatives.
Propiedades
Número CAS |
84126-85-2 |
|---|---|
Fórmula molecular |
C14H18N2O3 |
Peso molecular |
262.30 g/mol |
Nombre IUPAC |
2-hydroxy-3-(1H-indol-4-yloxy)-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C14H18N2O3/c1-9(2)16-14(18)12(17)8-19-13-5-3-4-11-10(13)6-7-15-11/h3-7,9,12,15,17H,8H2,1-2H3,(H,16,18) |
Clave InChI |
FTCCCUXOCIVYLO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(=O)C(COC1=CC=CC2=C1C=CN2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


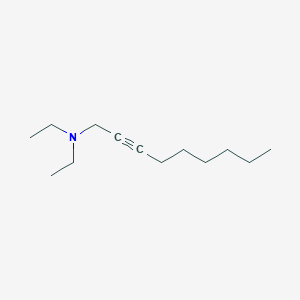
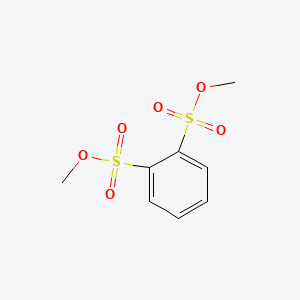
![Benzenemethanol, 2-[[(2-aminophenyl)methyl]amino]-](/img/structure/B14423187.png)

![N-[3-Methyl-4-(2-nitroprop-1-en-1-yl)phenyl]acetamide](/img/structure/B14423196.png)
![Trimethyl{3-[(oxan-2-yl)oxy]but-1-yn-1-yl}silane](/img/structure/B14423200.png)
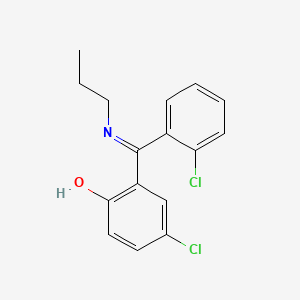
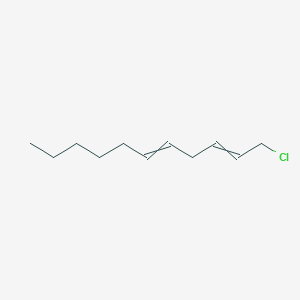
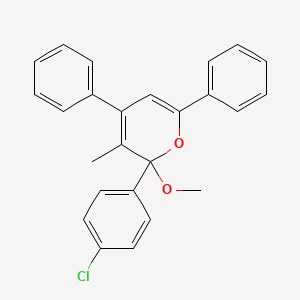
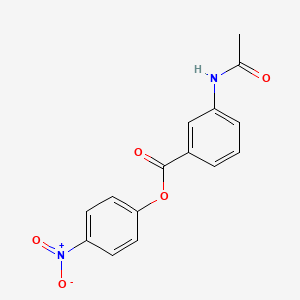
![Diphenyl [(2-methoxyphenyl)(4-nitroanilino)methyl]phosphonate](/img/structure/B14423229.png)

